molecular formula C12H8Br2OS B1603917 2-Bromo-1-[4-(3-bromothien-2-yl)phenyl]ethanone CAS No. 944450-89-9

2-Bromo-1-[4-(3-bromothien-2-yl)phenyl]ethanone

Cat. No.: B1603917
CAS No.: 944450-89-9
M. Wt: 360.07 g/mol
InChI Key: YTVAARIMMJZZIE-UHFFFAOYSA-N
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Description

2-Bromo-1-[4-(3-bromothien-2-yl)phenyl]ethanone is an organic compound with the molecular formula C12H8Br2OS. This compound is characterized by the presence of a bromine atom attached to both the ethanone and the thienyl phenyl groups. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[4-(3-bromothien-2-yl)phenyl]ethanone typically involves the bromination of 1-[4-(3-thienyl)phenyl]ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[4-(3-bromothien-2-yl)phenyl]ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the carbonyl group can yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are utilized.

Major Products Formed

    Substitution Reactions: Products with various functional groups replacing the bromine atoms.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of alcohols.

Scientific Research Applications

2-Bromo-1-[4-(3-bromothien-2-yl)phenyl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-[4-(3-bromothien-2-yl)phenyl]ethanone involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-[4-(3-thienyl)phenyl]ethanone: Lacks the additional bromine atom on the thienyl group.

    1-[4-(3-bromothien-2-yl)phenyl]ethanone: Lacks the bromine atom on the ethanone group.

    2-Bromo-1-[4-(2-thienyl)phenyl]ethanone: Has the thienyl group attached at a different position.

Uniqueness

2-Bromo-1-[4-(3-bromothien-2-yl)phenyl]ethanone is unique due to the presence of bromine atoms on both the ethanone and thienyl phenyl groups, which imparts distinct reactivity and properties. This dual bromination allows for versatile chemical modifications and applications in various fields of research.

Properties

IUPAC Name

2-bromo-1-[4-(3-bromothiophen-2-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2OS/c13-7-11(15)8-1-3-9(4-2-8)12-10(14)5-6-16-12/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVAARIMMJZZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CS2)Br)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640455
Record name 2-Bromo-1-[4-(3-bromothiophen-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944450-89-9
Record name 2-Bromo-1-[4-(3-bromothiophen-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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